Cas no 2172269-35-9 (2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid)

2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid structure
2172269-35-9 structure
商品名:2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid
CAS番号:2172269-35-9
MF:C26H23ClN2O5
メガワット:478.924226045609
CID:6521087
PubChem ID:165575986

2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid
    • 2172269-35-9
    • EN300-1540785
    • 2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid
    • インチ: 1S/C26H23ClN2O5/c1-26(2,24(31)32)29-23(30)15-11-12-21(27)22(13-15)28-25(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20H,14H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
    • InChIKey: YQMGDTPCSWVHBY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C(=O)O)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 478.1295495g/mol
  • どういたいしつりょう: 478.1295495g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 752
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 105Ų

2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1540785-0.5g
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid
2172269-35-9
0.5g
$3233.0 2023-06-05
Enamine
EN300-1540785-0.05g
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid
2172269-35-9
0.05g
$2829.0 2023-06-05
Enamine
EN300-1540785-100mg
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid
2172269-35-9
100mg
$2963.0 2023-09-26
Enamine
EN300-1540785-2500mg
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid
2172269-35-9
2500mg
$6602.0 2023-09-26
Enamine
EN300-1540785-500mg
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid
2172269-35-9
500mg
$3233.0 2023-09-26
Enamine
EN300-1540785-5.0g
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid
2172269-35-9
5g
$9769.0 2023-06-05
Enamine
EN300-1540785-10.0g
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid
2172269-35-9
10g
$14487.0 2023-06-05
Enamine
EN300-1540785-10000mg
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid
2172269-35-9
10000mg
$14487.0 2023-09-26
Enamine
EN300-1540785-5000mg
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid
2172269-35-9
5000mg
$9769.0 2023-09-26
Enamine
EN300-1540785-0.1g
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid
2172269-35-9
0.1g
$2963.0 2023-06-05

2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid 関連文献

Related Articles

2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acidに関する追加情報

Compound CAS No 2172269-35-9: 2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic Acid

The compound with CAS No 2172269-35-9, named 2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of peptide-based molecules and incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis as a protecting group for amino acids. The presence of the Fmoc group in this molecule suggests its role in peptide-based drug design, where precise control over amino acid side chains is critical.

Recent advancements in chemical synthesis have enabled the creation of complex molecules like this one, which combine multiple functional groups to achieve desired biological activities. The chlorine substituent at the para position of the aromatic ring adds electron-withdrawing effects, potentially influencing the molecule's reactivity and pharmacokinetic properties. Additionally, the formamide group attached to the phenyl ring introduces hydrogen bonding capabilities, which are essential for interactions with biological targets such as enzymes or receptors.

One of the most intriguing aspects of this compound is its proline-derived structure, as indicated by the presence of a 2-methylpropanoic acid moiety. Proline analogs are known for their unique conformational properties, which can stabilize specific secondary structures in peptides, such as alpha-helices or beta-turns. This feature makes the compound a promising candidate for studying protein-protein interactions or designing peptide-based inhibitors for therapeutic targets.

Recent studies have highlighted the importance of fluorenylmethoxycarbonyl (Fmoc) groups in medicinal chemistry, particularly in the design of bioactive peptides. The Fmoc group not only serves as a protecting group during synthesis but also contributes to the overall stability and solubility of the molecule. Researchers have demonstrated that Fmoc-modified peptides exhibit enhanced cellular uptake and reduced immunogenicity compared to unmodified counterparts, making them ideal candidates for drug delivery systems.

The synthesis of this compound involves a multi-step process that combines traditional peptide coupling techniques with modern protecting group strategies. The use of Fmoc protection allows for efficient solid-phase synthesis, enabling researchers to build complex peptide sequences with high precision. Furthermore, the incorporation of chlorine substituents can be achieved through electrophilic aromatic substitution or other aromatic modification techniques, depending on the desired regioselectivity.

From a pharmacological perspective, this compound's structure suggests potential applications in cancer therapy, where peptide-based drugs are increasingly being explored for their ability to target specific oncogenic pathways. The combination of an Fmoc group with a proline analog could provide a platform for designing molecules that inhibit tumor growth by modulating key signaling proteins or enzymes involved in cell proliferation.

In conclusion, CAS No 2172269-35-9 represents a cutting-edge advancement in peptide chemistry, leveraging advanced synthetic techniques and functional group design to create molecules with diverse biological applications. As research continues to uncover new insights into peptide-drug interactions, compounds like this one will play a pivotal role in shaping the future of medicinal chemistry and personalized medicine.

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